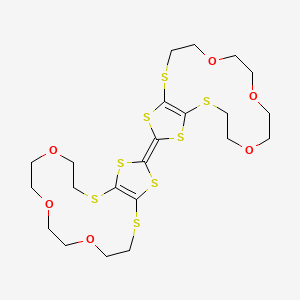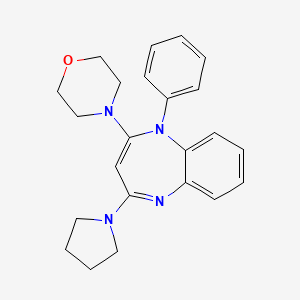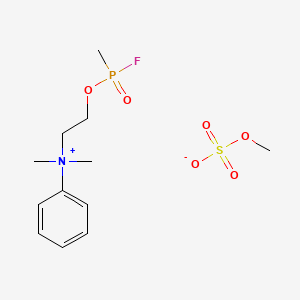
Benzyl diphenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl diphenylphosphinate is an organophosphorus compound with the molecular formula C19H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is known for its applications in various chemical reactions and its role as a ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Benzyl diphenylphosphinate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the benzyl group.
Diphenylphosphine: Contains only two phenyl groups and one hydrogen atom bonded to phosphorus.
Benzylphosphine: Contains a benzyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Benzyl diphenylphosphinate is unique due to the presence of both benzyl and diphenyl groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Properties
CAS No. |
5573-42-2 |
|---|---|
Molecular Formula |
C19H17O2P |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
diphenylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
BUBAPAVHHCZZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)






